6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate halogenated reagents. One common method is the reaction of 2-aminopyridine with a brominated and fluorinated aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often involve the use of metal-free or transition metal-catalyzed reactions to ensure high yields and purity. The use of eco-friendly solvents and reagents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methylimidazo[1,2-a]pyridine: Similar in structure but lacks the fluorine atom.
6-Bromo-7-fluoro-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Contains additional iodine and carboxylic acid ester groups.
Uniqueness
6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C8H6BrFN2 |
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Molecular Weight |
229.05 g/mol |
IUPAC Name |
6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)7(10)2-8(12)11-5/h2-4H,1H3 |
InChI Key |
DWRTXIWLKZVADP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C(=CC2=N1)F)Br |
Origin of Product |
United States |
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